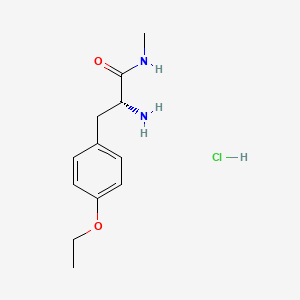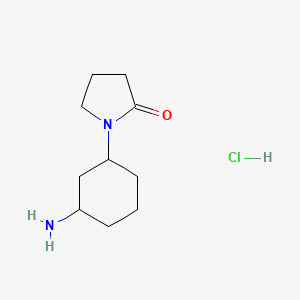
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is a chemical compound that features a pyrrolidin-2-one core with a 3-aminocyclohexyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
-
Formation of the Pyrrolidin-2-one Core: : The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of γ-butyrolactone with ammonia or primary amines under acidic conditions to form the pyrrolidin-2-one ring.
-
Introduction of the 3-Aminocyclohexyl Group: : The 3-aminocyclohexyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclohexylamine with a suitable leaving group on the pyrrolidin-2-one ring, such as a halide or tosylate.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the functional groups on the compound. For example, catalytic hydrogenation can reduce double bonds or nitro groups to amines.
-
Substitution: : Nucleophilic substitution reactions can introduce new substituents onto the pyrrolidin-2-one ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminocyclohexyl group can enhance binding affinity and specificity, while the pyrrolidin-2-one core provides a stable scaffold for further modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one acetate
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one sulfate
Uniqueness
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of the aminocyclohexyl group and the pyrrolidin-2-one core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H19ClN2O |
|---|---|
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
1-(3-aminocyclohexyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13;/h8-9H,1-7,11H2;1H |
InChI-Schlüssel |
QJOFVUIBFLKURT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)N2CCCC2=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
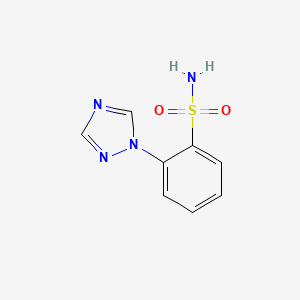
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)
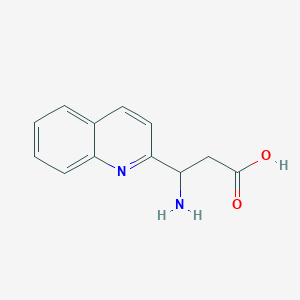
![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
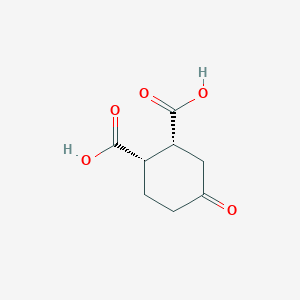
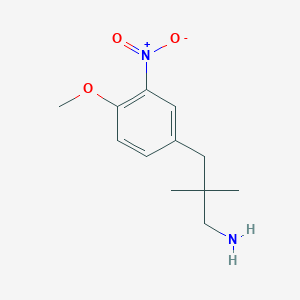
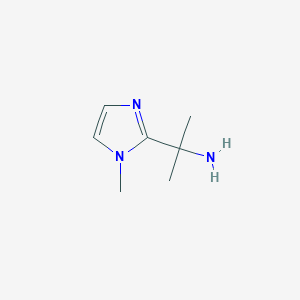
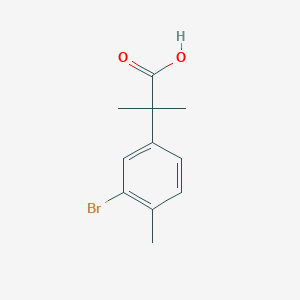
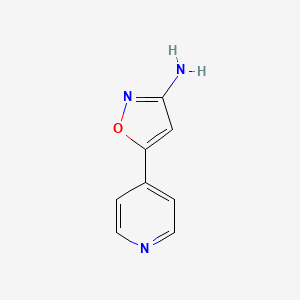
![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)
